6-Amino-5-formylamino-3H-pyrimidine-4-one
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, where starting materials like amino acid derivatives undergo reactions to form more complex pyrimidine structures. For example, 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones react with α-amino acid derivatives through condensation processes, leading to the formation of azomethine ylides or pyrimido[4,5-b]azepine derivatives depending on the substituents of the amino acid derivatives used (Inazumi et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including “6-Amino-5-formylamino-3H-pyrimidine-4-one,” is characterized by the presence of nitrogen atoms within the ring which contribute to the compound's reactivity and interaction capabilities. The planarity of the pyrimidine ring and the substituent patterns significantly influence the electronic structure and hydrogen bonding capacity of these molecules, as observed in compounds with similar structures (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including condensation, nucleophilic addition, and cyclization, to form a wide range of products. The reactivity is often influenced by the functional groups attached to the pyrimidine ring. For instance, reactions with heterocumulenes can lead to novel pyrimido[4,5-d]pyrimidines, showcasing the versatility of pyrimidine derivatives in synthetic chemistry (Prajapati & Thakur, 2005).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the planarity of the pyrimidine ring and the nature of substituents affect the compound's ability to form hydrogen bonds and, consequently, its solubility in various solvents. These properties are crucial in determining the compound's behavior in biological systems and its utility in pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including “6-Amino-5-formylamino-3H-pyrimidine-4-one,” are characterized by their reactivity towards electrophiles and nucleophiles, which is a direct consequence of the electron-rich nature of the pyrimidine ring. This reactivity is harnessed in various chemical transformations, such as nitrosation and benzylation, to produce compounds with potential biological activity (Glidewell et al., 2003).
properties
IUPAC Name |
N-(4-amino-6-oxo-1H-pyrimidin-5-yl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-4-3(9-2-10)5(11)8-1-7-4/h1-2H,(H,9,10)(H3,6,7,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOPYSSRZGKNQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)NC=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60303403 |
Source
|
Record name | 6-AMINO-5-FORMYLAMINO-3H-PYRIMIDINE-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-formylamino-3H-pyrimidine-4-one | |
CAS RN |
64194-58-7 |
Source
|
Record name | NSC158242 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158242 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-AMINO-5-FORMYLAMINO-3H-PYRIMIDINE-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60303403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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